molecular formula C12H15NO3S B13442551 N-Acetyl-S-(3-methylphenyl)-L-cysteine

N-Acetyl-S-(3-methylphenyl)-L-cysteine

Cat. No.: B13442551
M. Wt: 253.32 g/mol
InChI Key: NIGGQLZPMQLNKJ-NSHDSACASA-N
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Description

N-Acetyl-S-(3-methylphenyl)-L-cysteine is a mercapturic acid derivative formed via the conjugation of N-acetyl-L-cysteine (NAC) with a 3-methylphenyl group through a sulfide bond. Mercapturic acids are critical biomarkers of exposure to xenobiotics, as they represent the terminal metabolites of glutathione conjugation pathways. These analogs vary in substituent groups, influencing their physicochemical properties, metabolic pathways, and biological roles .

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

(2R)-2-acetamido-3-(3-methylphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C12H15NO3S/c1-8-4-3-5-10(6-8)17-7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1

InChI Key

NIGGQLZPMQLNKJ-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=CC=C1)SC[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CC1=CC(=CC=C1)SCC(C(=O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(3-methylphenyl)-L-cysteine typically involves the reaction of L-cysteine with 3-methylphenyl isothiocyanate, followed by acetylation of the amino group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, filtration, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(3-methylphenyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or disulfides.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetyl-S-(3-methylphenyl)-L-cysteine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in cellular processes and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an antioxidant and in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(3-methylphenyl)-L-cysteine involves its interaction with various molecular targets and pathways. The acetyl group can enhance the compound’s stability and bioavailability, while the 3-methylphenyl group can interact with specific receptors or enzymes. The sulfur atom in the cysteine moiety can participate in redox reactions, contributing to the compound’s antioxidant properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituent group attached to the cysteine sulfur atom dictates key properties such as solubility, melting point, and spectral characteristics. Below is a comparative analysis:

Compound Substituent Melting Point (°C) Yield (%) Key Spectral Data References
N-Acetyl-S-(3-methylphenyl)-L-cysteine 3-methylphenyl Not reported Not reported Not available
N-Acetyl-S-(o-methylsulfanylphenyl)-L-cysteine o-methylsulfanylphenyl 55–60 69 $ ^1H $ NMR (acetone-d6): δ 1.96 (s, CH3), 7.33–7.15 (phenyl); MS: 329 (M+H)
N-Acetyl-S-(o-chloro-p-nitrophenyl)-L-cysteine o-chloro-p-nitrophenyl 56–59 31 $ ^1H $ NMR (acetone-d6): δ 7.66–7.38 (phenyl); MS: 362 (M+H)
N-Acetyl-S-(4-nitrophenyl)-L-cysteine 4-nitrophenyl Not reported High urinary excretion Major metabolite of p-chloronitrobenzene; linear pharmacokinetics
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) 3-hydroxypropyl Not reported Metabolite of acrolein; associated with lipid profiles and tobacco exposure
N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA) 2-carboxyethyl Not reported Biomarker of acrolein/acrylonitrile exposure; linked to oxidative stress

Key Observations :

  • Aromatic vs. Alkyl Substituents : Aromatic derivatives (e.g., nitrophenyl, methylphenyl) exhibit lower solubility due to hydrophobic aromatic rings, whereas hydroxypropyl or carboxyethyl groups enhance hydrophilicity .
  • Spectral Trends : Electron-withdrawing groups (e.g., nitro in compound 5) downfield-shift aromatic protons in $ ^1H $ NMR, while electron-donating groups (e.g., methylsulfanyl in compound 3) upfield-shift them .
Aromatic Derivatives
  • N-Acetyl-S-(4-nitrophenyl)-L-cysteine : A major urinary metabolite of p-chloronitrobenzene (p-CNB), serving as a biomarker for occupational exposure. Its excretion correlates linearly with p-CNB dose, making it a reliable exposure index .
  • N-Acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine: Identified as a benzene metabolite, formed via benzoquinone conjugation. Highlights the role of aromatic hydroxylation in detoxification pathways .
Alkyl and Functionalized Derivatives
  • 3HPMA : A urinary metabolite of acrolein, a toxicant in tobacco smoke. Elevated 3HPMA levels correlate with increased triglycerides (TG) and metabolic syndrome risk .
  • CEMA : Derived from acrylonitrile, associated with lung cancer risk and oxidative stress. Detected in smokers and opium users .
  • N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CYMA): Biomarker of acrylonitrile exposure; detected in electronic nicotine delivery system (ENDS) users .

However, its metabolic stability may differ from nitrophenyl analogs due to the absence of electron-withdrawing groups, which slow glutathione conjugation .

Health Implications

  • Lipid Metabolism : VOC metabolites like 3HPMA and CEMA are positively associated with serum triglycerides (TG) and total cholesterol (TC), suggesting a role in cardiovascular risk .
  • Metabolic Syndrome : Mixtures of VOC metabolites, including 3HPMA and HMPMA, show dose-dependent associations with insulin resistance and hypertension .

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